molecular formula C12H15NO3 B13390148 Methyl 3-acetamido-3-phenylpropanoate

Methyl 3-acetamido-3-phenylpropanoate

Cat. No.: B13390148
M. Wt: 221.25 g/mol
InChI Key: KAZREVDICMUGDL-UHFFFAOYSA-N
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Description

Methyl 3-acetamido-3-phenylpropanoate: is an organic compound with the molecular formula C12H15NO3 and a molecular weight of 221.25 g/mol It is a derivative of phenylpropanoic acid and is characterized by the presence of an acetamido group and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-acetamido-3-phenylpropanoate can be synthesized through several methods. One common approach involves the esterification of 3-acetamido-3-phenylpropanoic acid with methanol in the presence of an acid catalyst . Another method includes the acylation of 3-amino-3-phenylpropanoic acid followed by esterification .

Industrial Production Methods: Industrial production of this compound typically involves large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-acetamido-3-phenylpropanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the acetamido group.

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of methyl 3-acetamido-3-phenylpropanoate involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological molecules, influencing their activity. The phenyl group can participate in π-π interactions, further modulating the compound’s effects . These interactions can affect various biochemical pathways, making the compound useful in studying enzyme kinetics and molecular recognition processes .

Comparison with Similar Compounds

Uniqueness: Methyl 3-acetamido-3-phenylpropanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the acetamido and methyl ester groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

methyl 3-acetamido-3-phenylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-9(14)13-11(8-12(15)16-2)10-6-4-3-5-7-10/h3-7,11H,8H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAZREVDICMUGDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC(=O)OC)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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